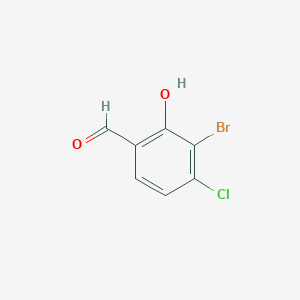

3-Bromo-4-chloro-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-chloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 . It is used as an intermediate in organic syntheses .

Synthesis Analysis

The synthesis of this compound involves a reaction with triethylamine and magnesium chloride in tetrahydrofuran at 90°C for 12 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

This compound is a solid substance .Applications De Recherche Scientifique

Synthesis of Hydrazone Compounds

3-Bromo-4-chloro-2-hydroxybenzaldehyde: is used in the synthesis of hydrazone compounds, which are of significant interest due to their easy synthesis and wide applications . These compounds exhibit antimicrobial and antitumor activities, making them valuable in pharmaceutical research. The reactions with 4-chlorobenzohydrazide have led to the creation of isostructural hydrazone compounds structurally characterized by X-ray crystallography .

Organic Synthesis Intermediates

This chemical serves as an intermediate in organic syntheses. For instance, it is utilized to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol . Its role as an intermediate is crucial in the development of various organic compounds, which can be further used in different research fields and industrial applications.

Crystallography Studies

The compound’s ability to form crystalline structures with other chemicals makes it a valuable asset in crystallography studies . Understanding the crystal structures of chemical compounds is essential for the development of new materials and for the pharmaceutical industry.

Antimicrobial and Antitumor Research

Due to the reported antimicrobial and antitumor properties of hydrazone compounds derived from This compound , it is widely used in medical research . These properties are being explored to develop new drugs and treatments for various diseases.

Neuropeptide Y5 Receptor Antagonists

It is used in the synthesis of compounds acting as neuropeptide Y5 receptor antagonists . These antagonists are potential therapeutic agents for obesity and other metabolic disorders, making this application particularly relevant in medical research focused on these health issues.

Benzodiazepine Diones Synthesis

The compound is an intermediate for preparing benzodiazepine diones as Hdm2 antagonists . These antagonists are studied for their potential use in cancer therapy, as they can inhibit the Hdm2 protein that often contributes to tumor growth and survival.

Development of Fluorescent Sensors

There is research into using derivatives of This compound for the development of fluorescent sensors . These sensors can detect various ions and molecules, which is crucial for environmental monitoring and diagnostics.

Gamma-Secretase Modulators

Lastly, this compound is used in the synthesis of gamma-secretase modulators . These modulators are investigated for their potential to treat Alzheimer’s disease by affecting the production of amyloid-beta peptides, which are implicated in the disease’s pathology.

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-4-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESXXBIVEXVFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)

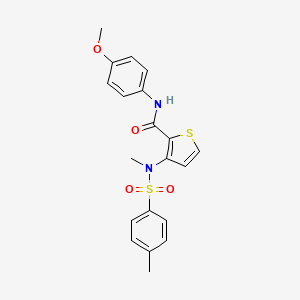

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)

![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)

![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)

![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)

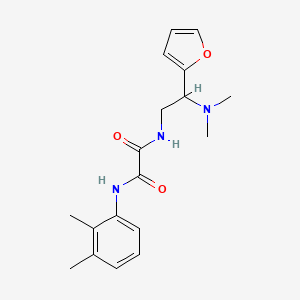

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)